molecular formula C18H20N2OS B4194297 N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide

N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide

Cat. No. B4194297
M. Wt: 312.4 g/mol
InChI Key: PTPSIHNXVFOWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide, also known as DMTA, is a chemical compound that has been widely used in scientific research for various purposes. DMTA is a thioamide derivative that has been synthesized using different methods, and it has shown promising results in several studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and cell cycle progression. It has also been reported to inhibit the activity of protein kinases, such as Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress and inflammation. It has also been reported to modulate the expression of certain genes that are involved in cancer progression and cell survival. In addition, N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer progression and cell survival. However, one limitation of N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide, including its potential applications in cancer treatment, antimicrobial activity, and neuroprotection. Further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide and to determine its potential toxicity in vivo. In addition, studies are needed to determine the optimal dosage and administration route for N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide in different experimental models.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide has been used in various scientific research studies, including its potential applications in cancer treatment, antimicrobial activity, and neuroprotective effects. In cancer treatment, N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-phenylethylamino)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-13-7-6-10-16(14(13)2)20-17(21)18(22)19-12-11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPSIHNXVFOWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=S)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.